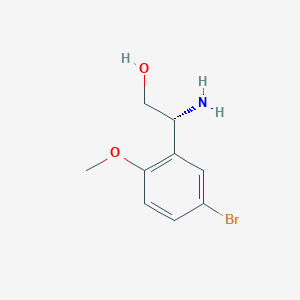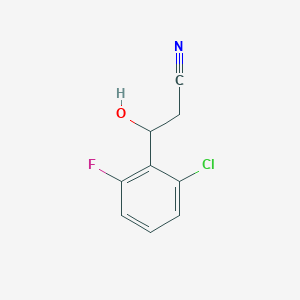
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, a hydroxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to introduce the hydroxy and nitrile groups. One common method involves the use of hydroxylamine hydrochloride and sodium cyanide under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.
3-(2-Chloro-6-fluorophenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.
3-(2-Chloro-6-fluorophenyl)-3-methylpropanenitrile: A methylated derivative.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H7ClFNO |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7ClFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4H2 |
InChI Key |
SVXQYKOFFNAACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


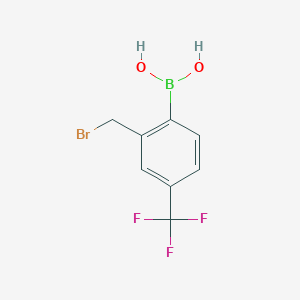
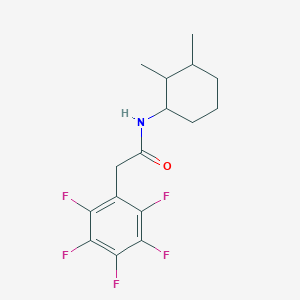
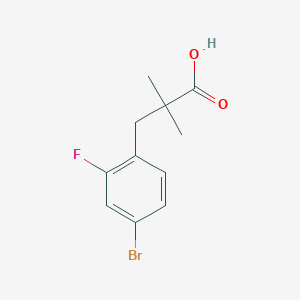
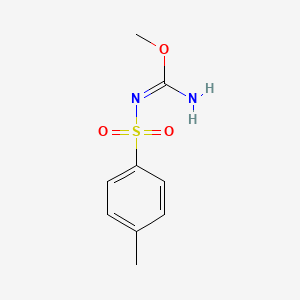
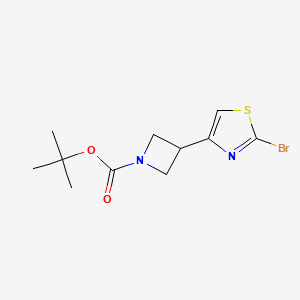
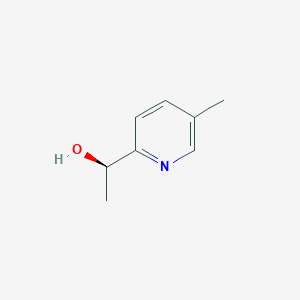
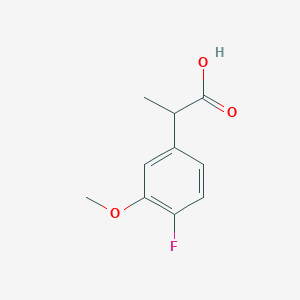
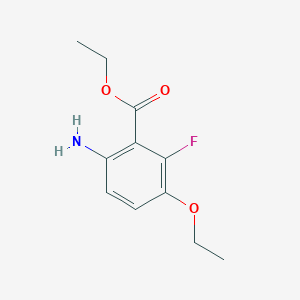
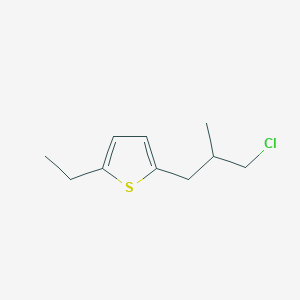
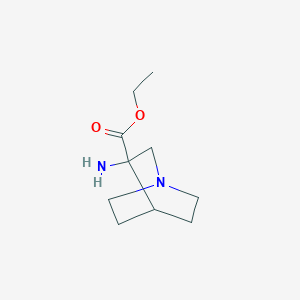
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
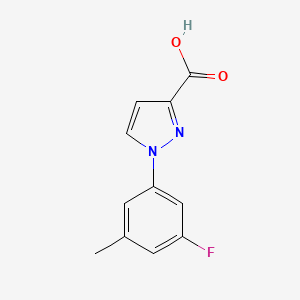
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
